molecular formula C10H14 B103371 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene CAS No. 19398-83-5

2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene

Cat. No. B103371
CAS RN: 19398-83-5
M. Wt: 134.22 g/mol
InChI Key: WHNYVDJJCTVMGO-UHFFFAOYSA-N
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Description

2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene, also known as tetrahydroindene, is a bicyclic organic compound with the chemical formula C9H14. It is a colorless liquid with a mild, pleasant odor and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene is not well understood. However, it is believed to act as a reducing agent and a hydrogen donor, which makes it useful in the synthesis of other organic compounds. It has also been shown to have antioxidant properties, which may be due to its ability to donate hydrogen atoms to free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene. However, it has been shown to have low toxicity and is not considered to be harmful to human health. It has also been used as a solvent and a flavoring agent in the food industry, indicating its safety for human consumption.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene is its versatility in the synthesis of other organic compounds. It is also relatively inexpensive and easy to obtain, making it a popular choice for lab experiments. However, its low reactivity and limited solubility in certain solvents can be a limitation in some reactions.

Future Directions

There are several future directions for the use of 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene in scientific research. One potential application is in the development of new chiral ligands and catalysts for asymmetric synthesis. It may also have potential as a reducing agent in the synthesis of other organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene is a versatile organic compound with many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.

Synthesis Methods

The synthesis of 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene can be achieved through several methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. Another method is the hydrogenation of indene, which involves the addition of hydrogen gas to the double bond of the indene molecule. Both of these methods have been used successfully to produce 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene with high yields and purity.

Scientific Research Applications

2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene has been widely used in scientific research for various purposes. One of its main applications is in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It has also been used as a starting material for the synthesis of chiral ligands and catalysts, which are important in the field of asymmetric synthesis.

properties

IUPAC Name

tricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h4-5,7-10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNYVDJJCTVMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941097
Record name 2,3,3a,4,7,7a-Hexahydro-1H-4,7-methanoindene
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene

CAS RN

19398-83-5, 2826-19-9
Record name 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene
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Record name 4,7-Methano-1H-indene, 2,3,3a,4,7,7a-hexahydro-, (3aR,4S,7R,7aS)-rel-
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Record name 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene
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Record name 4,7-Methano-1H-indene, 2,3,3a,4,7,7a-hexahydro-, (3aR,4S,7R,7aS)-rel-
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Record name 2,3,3a,4,7,7a-Hexahydro-1H-4,7-methanoindene
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Record name 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
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